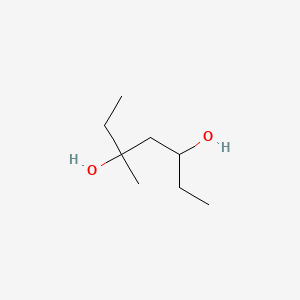
3-Methyl-3,5-heptanediol
Vue d'ensemble
Description
3-Methyl-3,5-heptanediol is a useful research compound. Its molecular formula is C8H18O2 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
3-Methyl-3,5-heptanediol serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that form larger, more complex molecules.
Case Study: Synthesis of Dibenzoate Esters
A notable application involves the synthesis of 3,5-heptanediol dibenzoate. The process involves acylating ethyl propionate with butanone in the presence of a basic catalyst to yield 3,5-heptanedione, which is then reduced to obtain the desired dibenzoate ester. This method highlights the utility of this compound as a precursor in producing functionalized esters that can be used in various industrial applications .
Pharmaceutical Applications
Research has indicated that this compound exhibits potential pharmacological properties. It has been isolated from natural extracts and studied for its biological activities.
Case Study: Antinociceptive Activity
In a study involving the extraction of compounds from Renealmia alpinia, this compound was identified among other metabolites. The extracts demonstrated significant antinociceptive effects in vivo, suggesting potential applications in pain management therapies . This finding supports the exploration of this compound as a candidate for further pharmaceutical development.
Material Science
The compound also finds applications in material science, particularly in the formulation of polymers and resins.
Case Study: Polymerization Processes
In polymer chemistry, this compound has been utilized as an internal donor in the preparation of high-purity propylene polymers. The incorporation of this compound enhances the properties of the resulting polymers, making them suitable for various industrial applications .
Analytical Chemistry
The compound is employed as a standard reference material in analytical chemistry for calibrating instruments and validating methods.
Data Table: Applications Overview
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
3-methylheptane-3,5-diol |
InChI |
InChI=1S/C8H18O2/c1-4-7(9)6-8(3,10)5-2/h7,9-10H,4-6H2,1-3H3 |
Clé InChI |
AREOBENUACTGHH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)(CC)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













